molecular formula C8H19P B1608391 Tert-butyldiethylphosphine CAS No. 32376-20-8

Tert-butyldiethylphosphine

Cat. No.: B1608391
CAS No.: 32376-20-8
M. Wt: 146.21 g/mol
InChI Key: FTXVBUWNYOLMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tertiary alkylphosphines, such as tert-butyldiethylphosphine, are organophosphorus compounds characterized by a central phosphorus atom bonded to three alkyl or aryl groups. These compounds are critical ligands in organometallic catalysis, where their steric bulk and electronic properties influence reaction efficiency and selectivity .

Properties

CAS No.

32376-20-8

Molecular Formula

C8H19P

Molecular Weight

146.21 g/mol

IUPAC Name

tert-butyl(diethyl)phosphane

InChI

InChI=1S/C8H19P/c1-6-9(7-2)8(3,4)5/h6-7H2,1-5H3

InChI Key

FTXVBUWNYOLMMQ-UHFFFAOYSA-N

SMILES

CCP(CC)C(C)(C)C

Canonical SMILES

CCP(CC)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular data for tert-alkyl/aryl phosphines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
tert-Butyldiisopropylphosphine 51567-05-6 C₁₀H₂₃P 174.26 tert-butyl, two isopropyl
tert-Butyldichlorophosphine N/A C₄H₉Cl₂P 163.00 (calc.) tert-butyl, two chlorine
tert-Butyldiphenylphosphine 6002-34-2 C₁₆H₁₉P 242.30 tert-butyl, two phenyl
Di(tert-butyl)(phenyl)phosphine 32673-25-9 C₁₄H₂₃P 210.31 two tert-butyl, one phenyl
tert-Butylphosphane 2501-94-2 C₄H₁₁P 90.10 tert-butyl, two hydrogen

Key Observations :

  • Steric Bulk : Bulky substituents (e.g., tert-butyl, isopropyl, phenyl) increase steric hindrance, which can enhance catalytic selectivity but reduce reaction rates .
  • Electronic Effects : Electron-donating alkyl groups (e.g., tert-butyl) increase basicity compared to electron-withdrawing substituents like chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.